Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate
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Overview
Description
Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of an amino group at the 7th position, an iodine atom at the 6th position, and a carboxylate ester group at the 3rd position on the naphthyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
The synthesis of Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and methyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . This reaction typically proceeds under mild conditions and yields the desired naphthyridine derivative in moderate to high yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic compounds.
Oxidation and Reduction Reactions: The amino group at the 7th position can be oxidized to form nitro or nitroso derivatives, while reduction reactions can convert it into different amine derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which are valuable in medicinal chemistry.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide may yield an alkylated naphthyridine derivative, while oxidation with a strong oxidizing agent may produce a nitro-naphthyridine derivative .
Scientific Research Applications
Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various biologically active molecules.
Materials Science: The unique photochemical properties of naphthyridine derivatives make them suitable for use in light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound is used in the development of molecular probes and sensors for detecting specific biomolecules and studying biological processes.
Mechanism of Action
The mechanism of action of Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. For example, some naphthyridine derivatives are known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . The interaction with the enzyme disrupts the replication process, leading to bacterial cell death.
Comparison with Similar Compounds
Methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
Methyl 8-amino-1,7-naphthyridine-3-carboxylate: This compound has a similar structure but with the amino group at the 8th position and no iodine atom.
1,5-Naphthyridine Derivatives: These compounds have the nitrogen atoms at different positions on the naphthyridine ring, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H8IN3O2 |
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Molecular Weight |
329.09 g/mol |
IUPAC Name |
methyl 7-amino-6-iodo-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H8IN3O2/c1-16-10(15)6-2-5-3-7(11)8(12)14-9(5)13-4-6/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
VXJLSDVZGQNZLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=C(C(=N2)N)I |
Origin of Product |
United States |
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